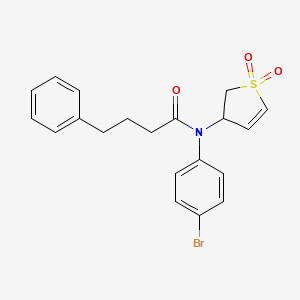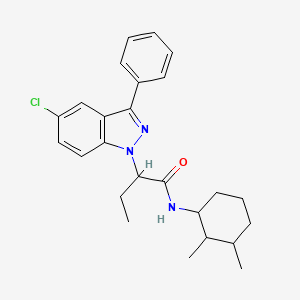![molecular formula C26H31N5O3 B11415439 3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(propan-2-yloxy)propyl]propanamide](/img/structure/B11415439.png)
3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(propan-2-yloxy)propyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(propan-2-yloxy)propyl]propanamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(propan-2-yloxy)propyl]propanamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.
Introduction of Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and a suitable catalyst.
Formation of Propanamide Group: The final step involves the reaction of the intermediate with 3-(propan-2-yloxy)propylamine under appropriate conditions to form the desired propanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(propan-2-yloxy)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(propan-2-yloxy)propyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit cancer cell proliferation.
Pharmacology: It is investigated for its potential as a kinase inhibitor, particularly targeting c-Met kinase, which is implicated in various cancers.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and as a component in advanced materials.
Mechanism of Action
The mechanism of action of 3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(propan-2-yloxy)propyl]propanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds also exhibit kinase inhibition properties and are studied for their anticancer potential.
[1,2,4]Triazolo[1,3,5]triazine Derivatives: Known for their use in organic electronics and materials science due to their unique electronic properties.
Uniqueness
3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(propan-2-yloxy)propyl]propanamide stands out due to its dual functionality as both a DNA intercalator and a kinase inhibitor, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C26H31N5O3 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-propan-2-yloxypropyl)propanamide |
InChI |
InChI=1S/C26H31N5O3/c1-19(2)34-18-8-16-27-24(32)14-13-23-28-29-26-30(17-15-20-9-4-3-5-10-20)25(33)21-11-6-7-12-22(21)31(23)26/h3-7,9-12,19H,8,13-18H2,1-2H3,(H,27,32) |
InChI Key |
FSVNFHFJLNGKDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl 7-methyl 8-methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11415356.png)
![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B11415362.png)

![(2Z)-3-(1-Ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B11415369.png)
![Ethyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11415371.png)
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B11415383.png)
![2-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B11415385.png)
![N-[4-(acetylamino)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B11415388.png)
![2-{[(3-methylbenzyl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B11415395.png)
![methyl 4-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B11415396.png)
![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-methylpropanamide](/img/structure/B11415401.png)
![methyl (2Z)-3-oxo-2-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B11415405.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-ethylphenyl)-1H-pyrrol-3(2H)-one](/img/structure/B11415416.png)
